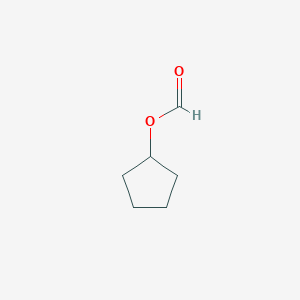

Cyclopentyl formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62781-99-1 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

cyclopentyl formate |

InChI |

InChI=1S/C6H10O2/c7-5-8-6-3-1-2-4-6/h5-6H,1-4H2 |

InChI Key |

QLBKLJFKEUBMGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of cyclopentyl formate (C₆H₁₀O₂). The document details the compound's molecular and physical characteristics, including spectral data, and explores its chemical reactivity through key reactions such as synthesis, hydrolysis, and Grignard reactions. Detailed experimental protocols for these transformations are provided to facilitate laboratory application. Furthermore, this guide elucidates the toxicological pathway associated with formate esters and presents a generalized experimental workflow for its synthesis and purification. All quantitative data is summarized in structured tables, and logical and experimental workflows are visualized using diagrammatic representations.

Physical Properties

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |

| Molecular Weight | 114.14 g/mol | PubChem[1] |

| CAS Number | 62781-99-1 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Density | 1.000 g/mL | Stenutz[2] |

| Boiling Point | 138 °C | Stenutz[2] |

| Refractive Index | 1.432 | Stenutz[2] |

| Melting Point | Not Reported |

1.1. Solubility

Quantitative solubility data for this compound is not widely reported. However, based on its chemical structure as an ester with a five-carbon cycloalkane group, its solubility can be qualitatively described. It is expected to have low to moderate solubility in water and be miscible with common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.

Spectral Data

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show two main signals:

-

Formyl Proton (H-C=O): A singlet appearing downfield, typically in the range of 8.0-8.2 ppm.

-

Cyclopentyl Protons: A series of multiplets in the upfield region, approximately between 1.5 and 2.0 ppm for the methylene protons and a multiplet for the methine proton attached to the oxygen, likely appearing further downfield around 5.0-5.2 ppm.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to exhibit four distinct signals:

-

Carbonyl Carbon (C=O): A peak in the downfield region, characteristic of ester carbonyls, around 160-165 ppm.

-

Methine Carbon (CH-O): The carbon of the cyclopentyl ring attached to the oxygen will appear in the range of 70-80 ppm.

-

Methylene Carbons (CH₂): Two sets of signals for the non-equivalent methylene groups of the cyclopentyl ring, expected in the range of 20-40 ppm.

2.3. Infrared (IR) Spectroscopy (Interpreted)

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

-

C-O Stretch: A strong band in the fingerprint region, between 1100 and 1300 cm⁻¹, corresponding to the stretching vibration of the C-O single bond.

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ due to the C-H bonds of the cyclopentyl ring.

-

C-H Stretch (formyl): A weaker absorption around 2820 cm⁻¹ and 2720 cm⁻¹ may be observed for the C-H bond of the formyl group.

2.4. Mass Spectrometry (Interpreted)

In mass spectrometry with electron ionization (EI), this compound would likely exhibit a molecular ion peak (M⁺) at m/z = 114. The fragmentation pattern would be expected to show characteristic losses, including:

-

Loss of the formyloxy group (-OCHO) to give a cyclopentyl cation fragment at m/z = 69.

-

Loss of the cyclopentyl group (-C₅H₉) to give a formyloxy cation fragment at m/z = 45.

-

Other fragments arising from the cleavage of the cyclopentyl ring.

Chemical Properties and Experimental Protocols

This compound undergoes reactions typical of an ester, including synthesis by esterification, hydrolysis, and reaction with organometallic reagents.

3.1. Synthesis via Fischer Esterification

This compound can be synthesized by the acid-catalyzed reaction of cyclopentanol with formic acid.

Experimental Protocol: Fischer Esterification of Cyclopentanol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanol (1.0 eq) and an excess of formic acid (e.g., 3.0 eq).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 eq).

-

Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

-

Neutralization: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid, and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation to obtain the pure product.

3.2. Hydrolysis (Saponification)

Esters can be hydrolyzed under basic conditions to yield the corresponding carboxylate salt and alcohol.

Experimental Protocol: Saponification of this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Base Addition: Add an aqueous solution of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 1.5 eq).

-

Reflux: Heat the mixture to reflux for 1-2 hours.

-

Work-up: After cooling, acidify the reaction mixture with a dilute strong acid (e.g., HCl) to protonate the formate salt.

-

Extraction: Extract the resulting cyclopentanol from the aqueous mixture using an organic solvent.

-

Isolation: Dry the organic layer, remove the solvent, and purify the cyclopentanol, typically by distillation.

3.3. Reaction with Grignard Reagents

The reaction of a formate ester with a Grignard reagent results in the formation of a secondary alcohol. Two equivalents of the Grignard reagent are required.

Experimental Protocol: Reaction with Methylmagnesium Bromide

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Grignard Addition: Cool the solution in an ice bath and slowly add a solution of methylmagnesium bromide (CH₃MgBr) in ether (2.2 eq) dropwise via a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting secondary alcohol (1-methylethanol) by distillation or column chromatography.

Biological Activity and Signaling Pathway

Formate esters are known to exhibit toxicity, which is primarily attributed to their in vivo hydrolysis to formic acid. Formic acid can then act as an inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to an increase in the production of reactive oxygen species (ROS) and subsequent oxidative stress and cellular damage.

Figure 1: Signaling pathway of formate ester toxicity.

Experimental and Logical Workflows

The synthesis and purification of an ester like this compound follows a standard workflow in organic chemistry laboratories. This process involves the initial reaction, followed by a series of separation and purification steps to isolate the desired product.

References

Synthesis of Cyclopentyl Formate from Cyclopentene and Formic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl formate is a valuable chemical intermediate with applications in the synthesis of various fine chemicals and pharmaceuticals. Its production from readily available feedstocks such as cyclopentene and formic acid presents an economically viable and atom-efficient route. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the acid-catalyzed reaction between cyclopentene and formic acid. It details experimental protocols, presents key quantitative data, and elucidates the underlying reaction mechanism. This document is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Reaction Overview

The synthesis of this compound from cyclopentene and formic acid is an acid-catalyzed hydroesterification reaction. In this process, the double bond of cyclopentene is activated by an acid catalyst, allowing for the addition of formic acid to form the corresponding ester, this compound.

The overall reaction can be represented as follows:

C₅H₈ + HCOOH → C₆H₁₀O₂

This reaction is typically carried out in the presence of a homogeneous or heterogeneous acid catalyst. The choice of catalyst, reaction temperature, and molar ratio of reactants significantly influences the reaction rate, yield, and selectivity.

Experimental Protocols

Several experimental procedures for the synthesis of this compound have been reported. Below are detailed methodologies from key studies, providing a range of catalytic systems and reaction conditions.

General Procedure using Homogeneous Acid Catalyst (BF₃ Etherate)

This protocol is adapted from a patented process and is suitable for laboratory-scale synthesis.

Materials:

-

Cyclopentene (96%)

-

Formic acid (99%)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Glass autoclave or a sealed pressure vessel

-

Stirring mechanism

-

Heating apparatus

Procedure:

-

Charge a glass autoclave with cyclopentene (e.g., 35.4 g, 0.5 mol) and formic acid (e.g., 92 g, 2 mol).

-

Add a catalytic amount of boron trifluoride etherate (e.g., 41 mg, 0.36 mmol).

-

Seal the autoclave and commence vigorous stirring.

-

Heat the reaction mixture to 80°C under autogenous pressure.

-

Maintain these conditions for a period of 2 to 4 hours.

-

After the reaction period, cool the autoclave to room temperature.

-

Carefully vent any residual pressure.

-

The crude product can then be analyzed by quantitative gas chromatography to determine conversion and selectivity.

Procedure using Heterogeneous Solid Acid Catalysts

This method utilizes solid acid catalysts, which offer advantages in terms of catalyst separation and reusability.

Materials:

-

Cyclopentene (96%)

-

Formic acid (99%)

-

Solid acid catalyst (e.g., ZSM-11 zeolite (H-form) or Amberlyst XN 1010®)

-

Glass autoclave or a sealed pressure vessel

-

Stirring mechanism

-

Heating apparatus

Procedure:

-

Into a glass autoclave, introduce cyclopentene (e.g., 35.4 g, 0.5 mol), formic acid (e.g., 92 g, 2 mol), and the solid acid catalyst (e.g., 25 g).

-

Seal the vessel and ensure efficient stirring.

-

Heat the mixture to 80°C under the pressure generated by the reactants.

-

Maintain the reaction at this temperature for 2 hours.

-

After cooling to room temperature, the catalyst can be separated by filtration.

-

The liquid product is then analyzed for conversion and selectivity.

Data Presentation

The following tables summarize the quantitative data obtained from the experimental procedures described above, allowing for a clear comparison of catalyst performance.

Table 1: Performance of Different Acid Catalysts in the Synthesis of this compound

| Catalyst | Catalyst Amount | Cyclopentene Conversion (%) | This compound Selectivity (%) |

| ZSM-11 zeolite (H-form) | 25 g | 93 | > 98 |

| Amberlyst XN 1010® | 25 g | 89 | > 98 |

| BF₃ etherate | 41 mg | 92 | > 98 |

Reaction Conditions: 35.4 g (0.5 mol) Cyclopentene, 92 g (2 mol) Formic Acid, 80°C, 2-4 hours.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from cyclopentene and formic acid proceeds via an acid-catalyzed electrophilic addition mechanism, which is a variation of the Fischer-Speier esterification.

Reaction Mechanism

The proposed mechanism involves the following key steps:

-

Protonation of Formic Acid: The acid catalyst protonates the carbonyl oxygen of formic acid, increasing the electrophilicity of the carbonyl carbon.

-

Protonation of Cyclopentene: Alternatively, the acid catalyst can protonate the double bond of cyclopentene to form a cyclopentyl carbocation.

-

Nucleophilic Attack: The double bond of cyclopentene acts as a nucleophile and attacks the protonated formic acid, or the formic acid acts as a nucleophile and attacks the cyclopentyl carbocation. Both pathways lead to the formation of a protonated this compound intermediate.

-

Deprotonation: A base (such as unreacted formic acid or the conjugate base of the catalyst) removes a proton from the intermediate to yield the final product, this compound, and regenerate the acid catalyst.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Industrial-Scale Synthesis and Purification

For industrial applications, the synthesis of this compound is often carried out using C5 streams from crackers or refineries, which contain cyclopentene. The use of heterogeneous catalysts is preferred on a large scale due to the ease of separation and potential for continuous processes.

Purification:

On an industrial scale, purification of the crude this compound is crucial. The primary impurities are unreacted formic acid and cyclopentene, as well as any other hydrocarbons present in the initial C5 stream.

-

Distillation: The crude product can be purified by fractional distillation to separate this compound from lower-boiling components like cyclopentene and higher-boiling components like formic acid.

-

Extraction: An effective method for removing residual formic acid is liquid-liquid extraction. Cyclopentane is a particularly suitable solvent for this purpose due to the low solubility of formic acid in it (0.2% by weight). This allows for the direct production of a this compound solution with low formic acid content. The cyclopentane can then be removed by distillation and recycled.

Conclusion

The acid-catalyzed synthesis of this compound from cyclopentene and formic acid is a robust and efficient method for producing this important chemical intermediate. High yields and selectivities can be achieved using both homogeneous and heterogeneous acid catalysts. For industrial-scale production, the use of solid acid catalysts and efficient purification techniques such as distillation and extraction with cyclopentane are key considerations. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and purification of this compound in a research or industrial setting.

An In-depth Technical Guide to the Molecular Structure and Bonding of Cyclopentyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl formate, a cycloalkyl ester with the chemical formula C₆H₁₀O₂, is a molecule of interest in various chemical synthesis applications. This technical guide provides a comprehensive overview of its molecular structure, bonding characteristics, and key physicochemical properties. The document details the conformational analysis of the cyclopentyl ring, the nature of the ester functional group, and summarizes available spectroscopic data. Furthermore, a detailed experimental protocol for its synthesis via Fischer esterification is provided, along with a logical workflow for its characterization.

Molecular Structure and Bonding

This compound consists of a five-membered cyclopentyl ring bonded to a formate group through an ester linkage. The molecular structure and bonding are characterized by the interplay of the flexible cycloalkane ring and the planar ester functional group.

Cyclopentyl Ring Conformation

The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a planar conformation, it adopts puckered, non-planar conformations. The two most stable conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry).[1][2] In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane. In the half-chair conformation, three atoms are in a plane, with the other two displaced on opposite sides of the plane. These conformations rapidly interconvert at room temperature through a process known as pseudorotation, with a very low energy barrier.[2] The substitution of the formate group on one of the carbon atoms influences the conformational preference, but the ring remains highly flexible.

Ester Functional Group

The formate group (-OCHO) is characterized by a central carbonyl carbon atom double-bonded to one oxygen atom and single-bonded to another oxygen atom and a hydrogen atom. The atoms of the ester group (C-O-C=O) are generally planar. The carbonyl carbon is sp² hybridized, forming three sigma (σ) bonds (to the hydrogen, the single-bonded oxygen, and the double-bonded oxygen) and one pi (π) bond (to the double-bonded oxygen). The oxygen atom of the C-O bond is sp³ hybridized, while the carbonyl oxygen is sp² hybridized.

Bonding Overview

The bonding in this compound is entirely covalent.

-

C-C and C-H Bonds: The cyclopentyl ring is composed of sp³ hybridized carbon atoms forming sigma bonds with each other and with hydrogen atoms.

-

C-O and O-H Bonds: The ester linkage involves a sigma bond between a carbon of the cyclopentyl ring and the sp³ hybridized oxygen of the formate group, and a sigma bond between the sp² carbonyl carbon and this oxygen. The formate group also contains a C-H sigma bond.

-

C=O Bond: This consists of one sigma (σ) and one pi (π) bond between the sp² hybridized carbon and oxygen atoms.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [3] |

| Molecular Weight | 114.14 g/mol | [3] |

| CAS Number | 62781-99-1 | [3] |

| Density | 1.000 g/mL | [4] |

| Refractive Index | 1.432 | [4] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| Rotatable Bond Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

Spectroscopic Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the cycloalkane ring.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Reference |

| ~2900 | Strong | C-H stretching (cyclopentyl) | [5] |

| 1730-1715 | Strong | C=O stretching (formate ester) | [6] |

| ~1460 | Medium | C-H bending (cyclopentyl) | [5] |

| ~1200 | Strong | C-O stretching (ester) | [6] |

Predicted ¹H and ¹³C NMR chemical shifts are key to structure elucidation.

-

¹H NMR:

-

A singlet for the formate proton (H-C=O) is expected in the region of 8.0 ppm.

-

A multiplet for the methine proton on the cyclopentyl ring attached to the oxygen (CH -O) would appear downfield, likely in the 4.8-5.2 ppm range.

-

The methylene protons of the cyclopentyl ring would appear as complex multiplets further upfield, typically between 1.5 and 2.0 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon (C=O) of the formate group is expected to have a chemical shift in the range of 160-165 ppm.

-

The methine carbon of the cyclopentyl ring bonded to the oxygen ( C H-O) would be in the 70-80 ppm range.

-

The other cyclopentyl carbons would appear at higher field, between 20-40 ppm.

-

The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 114. The fragmentation pattern would be dominated by cleavages characteristic of esters and cycloalkanes.

-

Molecular Ion (M⁺): [C₆H₁₀O₂]⁺ at m/z = 114.

-

Key Fragments:

-

Loss of the formyloxy radical (•OCHO) or formic acid (HCOOH) from the molecular ion.

-

Cleavage of the cyclopentyl ring, a characteristic fragmentation for cycloalkanes.[7] A prominent peak is expected at m/z = 69, corresponding to the cyclopentyl cation [C₅H₉]⁺.

-

Loss of ethene (C₂H₄) from the cyclopentyl ring fragment is also a common pathway.[7]

-

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from cyclopentanol and formic acid using an acid catalyst.

Materials:

-

Cyclopentanol

-

Formic acid (≥95%)

-

Sulfuric acid (concentrated) or other acid catalyst (e.g., BF₃ etherate)[4]

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Glassware: Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus.

Procedure:

-

In a round-bottom flask, combine cyclopentanol and an excess of formic acid (e.g., 2-3 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Characterization Workflow

The synthesized this compound should be characterized to confirm its identity and purity using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: Run an IR spectrum to identify the characteristic functional groups, particularly the C=O stretch of the ester.

-

Mass Spectrometry (MS): Perform mass spectral analysis, for instance by GC-MS, to determine the molecular weight and analyze the fragmentation pattern.[3]

-

Gas Chromatography (GC): Use GC to assess the purity of the final product.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Synthesis and Characterization Workflow

Caption: Workflow for this compound synthesis.

References

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C6H10O2 | CID 317677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0829466A1 - Process for the preparation of cyclopentanols - Google Patents [patents.google.com]

- 5. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Profile of Cyclopentyl Formate: A Technical Guide

Introduction

Cyclopentyl formate (C₆H₁₀O₂) is an ester characterized by a cyclopentyl ring attached to a formate group. As a molecule of interest in various chemical research domains, including flavor and fragrance chemistry, as well as a potential building block in organic synthesis, a thorough understanding of its spectroscopic properties is essential for its identification and characterization. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information is tailored for researchers, scientists, and drug development professionals, presenting predicted data in a structured format and outlining the general experimental protocols for obtaining such spectra.

Spectroscopic Data

Due to the limited availability of experimentally acquired spectra in public databases, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1 ¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the formate proton and the protons of the cyclopentyl ring.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Singlet | 1H | H-C=O (Formate proton) |

| ~5.2 | Multiplet | 1H | O-CH (Cyclopentyl methine) |

| ~1.9 - 1.5 | Multiplet | 8H | -CH₂- (Cyclopentyl methylene) |

1.1.2 ¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum would show signals for the carbonyl carbon of the formate group and the carbons of the cyclopentyl ring.

| Chemical Shift (δ) (ppm) | Assignment |

| ~161 | C=O (Formate carbonyl) |

| ~77 | O-CH (Cyclopentyl methine) |

| ~33 | C2/C5 of Cyclopentyl ring |

| ~24 | C3/C4 of Cyclopentyl ring |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the alkyl framework.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Ester carbonyl)[1] |

| ~1170 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained through gas chromatography-mass spectrometry (GC-MS), would show a molecular ion peak and characteristic fragmentation patterns.[4] The molecular weight of this compound is 114.14 g/mol .[4]

| m/z | Possible Fragment |

| 114 | [M]⁺ (Molecular ion) |

| 69 | [C₅H₉]⁺ (Loss of formate radical) |

| 45 | [HCOO]⁺ (Formate cation) or [CHO₂]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra involves the following steps:[5][6]

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum. Key parameters such as the number of scans, pulse sequence, and relaxation delay are optimized.[7]

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the following method:[8][9][10]

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[8][9]

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder.

-

Data Acquisition: An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a common technique for analyzing volatile compounds like this compound.[11][12][13]

-

Sample Injection: A small volume of the sample is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.[12][13]

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum for each component separated by the GC.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Caption: Workflow for spectroscopic analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. This compound | C6H10O2 | CID 317677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ursinus.edu [ursinus.edu]

- 10. mmrc.caltech.edu [mmrc.caltech.edu]

- 11. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. GC/MS Analysis Testing Methods [innovatechlabs.com]

- 13. resolvemass.ca [resolvemass.ca]

Cyclopentyl Formate: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of cyclopentyl formate, including its chemical identity, physicochemical properties, synthesis protocols, and analytical data. The information is intended to support laboratory research and development activities.

Chemical Identification and Properties

This compound is an ester of cyclopentanol and formic acid. Its fundamental identifiers and properties are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 62781-99-1 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Canonical SMILES | C1CCC(C1)OC=O | [1] |

| InChIKey | QLBKLJFKEUBMGH-UHFFFAOYSA-N | [1] |

A summary of key physicochemical properties is provided in the table below.

| Property | Value |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | 145-146 °C (predicted) |

| Density | 1.0±0.1 g/cm³ (predicted) |

| pKa | -6.8 (predicted) |

| LogP | 1.4 (predicted) |

Synthesis of this compound

This compound is primarily synthesized via two main routes: the esterification of cyclopentanol with formic acid (Fischer esterification) and the reaction of cyclopentene with formic acid.

Synthesis via Fischer Esterification

This classic method involves the acid-catalyzed reaction of cyclopentanol with an excess of formic acid.

Caption: Fischer Esterification of Cyclopentanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanol (1.0 eq) and an excess of formic acid (e.g., 3.0 eq), which can also serve as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

Synthesis from Cyclopentene

A patented industrial method involves the direct formation of this compound from cyclopentene. This process is often followed by the conversion of the formate ester to cyclopentanol.

Caption: Industrial synthesis and transformation.

Experimental Protocol (based on patent literature):

-

Step A: Formation of this compound

-

Reaction: React cyclopentene with formic acid in the presence of an acid catalyst.

-

-

Step B: Conversion to Cyclopentanol

-

Transesterification: The resulting this compound can be transesterified with methanol in the presence of a base catalyst, such as sodium methoxide, to yield cyclopentanol and methyl formate.

-

Analytical Data

The characterization of this compound is crucial for confirming its identity and purity. Below is a summary of expected analytical data.

| Analytical Technique | Expected Observations |

| ¹H NMR | A multiplet for the cyclopentyl methine proton (CHO) around 5.0-5.2 ppm, multiplets for the cyclopentyl methylene protons (CH₂) between 1.5-2.0 ppm, and a singlet for the formate proton (OCHO) around 8.0 ppm. |

| ¹³C NMR | A signal for the formate carbonyl carbon (C=O) around 160 ppm, a signal for the cyclopentyl methine carbon (CHO) around 75 ppm, and signals for the cyclopentyl methylene carbons (CH₂) in the aliphatic region. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z 114. The fragmentation pattern may show a prominent peak at m/z 69, corresponding to the loss of the formate group (HCOO•), representing the cyclopentyl cation. |

| Infrared (IR) Spectroscopy | A strong C=O stretching vibration for the ester at approximately 1720 cm⁻¹, and C-O stretching vibrations in the 1200-1100 cm⁻¹ region. |

Applications in Research and Development

Currently, the primary documented application of this compound is as a chemical intermediate in the synthesis of cyclopentanol. Cyclopentanol and its derivatives are valuable building blocks in the synthesis of various organic molecules, including pharmaceuticals and fragrances. While direct applications of this compound in drug development are not widely reported, its role as a precursor makes it a compound of interest for process chemistry and the development of synthetic routes to more complex molecules. Further research may uncover novel applications for this compound.

References

Solubility of Cyclopentyl Formate in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclopentyl formate in a range of common organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this guide focuses on qualitative solubility predictions based on physicochemical principles, alongside detailed experimental protocols for determining solubility.

Introduction to this compound

This compound (C₆H₁₀O₂) is an ester characterized by a cyclopentyl ring attached to a formate group. Its molecular structure dictates its polarity and potential for intermolecular interactions, which are key to understanding its solubility in various media. The ester group provides a polar region capable of dipole-dipole interactions and acting as a hydrogen bond acceptor, while the cyclopentyl ring is nonpolar and contributes to van der Waals forces.

Predicted Solubility of this compound

The principle of "like dissolves like" governs the solubility of a solute in a solvent. This means that substances with similar polarities and intermolecular forces are more likely to be miscible.[1] Based on the structure of this compound, it is expected to be a relatively nonpolar to moderately polar compound. The following table provides a qualitative prediction of its solubility in common organic solvents.

Table 1: Predicted Miscibility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Miscibility with this compound | Rationale |

| Alcohols (Polar, Protic) | Methanol | Partially Miscible to Miscible | The polar hydroxyl group of methanol can interact with the ester group of this compound, but the nonpolar cyclopentyl ring may limit full miscibility, especially with longer-chain alcohols. |

| Ethanol | Partially Miscible to Miscible | Similar to methanol, ethanol's polarity allows for interaction, though its slightly larger nonpolar chain might influence miscibility. | |

| Ketones (Polar, Aprotic) | Acetone | Miscible | Acetone's polarity is comparable to that of this compound, and both can engage in dipole-dipole interactions, suggesting good miscibility. |

| Ethers (Relatively Nonpolar) | Diethyl Ether | Miscible | Diethyl ether and this compound have similar polarities and are both capable of dipole-dipole and van der Waals interactions, indicating they should be miscible. |

| Esters (Moderately Polar) | Ethyl Acetate | Miscible | As both are esters with similar overall polarities, they are expected to be fully miscible. |

| Aromatic Hydrocarbons (Nonpolar) | Toluene | Miscible | The nonpolar cyclopentyl ring of this compound will interact favorably with the nonpolar aromatic ring of toluene via van der Waals forces. |

| Halogenated Solvents (Moderately Polar) | Dichloromethane | Miscible | Dichloromethane is a versatile solvent that can dissolve a wide range of organic compounds; its moderate polarity should be compatible with this compound.[2] |

| Chloroform | Miscible | Similar to dichloromethane, chloroform is a good solvent for many organic compounds and is expected to be miscible with this compound. | |

| Alkanes (Nonpolar) | Hexane | Partially Miscible to Miscible | The nonpolar nature of hexane will interact well with the cyclopentyl group, but the polar formate group may reduce overall miscibility compared to more polar solvents. |

Experimental Protocols for Solubility Determination

For precise quantitative data, experimental determination of solubility is necessary. The following are standard methodologies for assessing the solubility or miscibility of a liquid in an organic solvent.

Visual Miscibility Test

This is a straightforward, qualitative method to quickly assess miscibility.[3]

Protocol:

-

Take a clean, dry test tube.

-

Add a known volume (e.g., 1 mL) of the solvent of interest.

-

To this, add an equal volume of this compound.

-

Stopper the test tube and gently agitate the mixture for a short period.

-

Allow the mixture to stand and observe.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Quantitative Solubility Determination by Gas Chromatography (GC)

This method is suitable for determining the concentration of a solute in a solvent at saturation.

Workflow:

Caption: Gas Chromatography Workflow for Solubility Determination.

Detailed Protocol:

-

Preparation of Saturated Solution: In a sealed vial, add an excess of this compound to a known volume of the solvent. The vial should be maintained at a constant temperature using a water bath or incubator and agitated for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow any undissolved this compound to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Standard Preparation: Prepare a series of standard solutions of this compound in the same solvent at various known concentrations.

-

GC Analysis:

-

Inject a known volume of each standard solution into the gas chromatograph to generate a calibration curve of peak area versus concentration.

-

Inject the same volume of the saturated solution sample into the GC.

-

-

Quantification: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents its solubility.

Factors Influencing Solubility

The solubility of this compound in a given solvent is determined by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Caption: Logical Relationship of Factors Governing Solubility.

Intermolecular Forces at Play:

-

Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary forces of attraction between nonpolar molecules. The nonpolar cyclopentyl ring of this compound will interact with nonpolar solvents like toluene and hexane primarily through these forces.

-

Dipole-Dipole Interactions: The ester group in this compound has a permanent dipole moment. This allows it to interact favorably with other polar molecules, such as ketones (acetone) and halogenated solvents (dichloromethane), through dipole-dipole forces.

-

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atoms of the ester group can act as hydrogen bond acceptors. This allows for some interaction with protic solvents like alcohols (methanol, ethanol), although this interaction is weaker than the hydrogen bonding between the alcohol molecules themselves.

Conclusion

References

Navigating the Thermal Landscape of Cyclopentyl Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl formate, an ester of growing interest in various chemical applications, presents a unique thermal stability profile that is critical for its handling, storage, and utilization in high-temperature processes. This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound. While direct experimental studies on the thermolysis of this compound are not extensively available in the public domain, this document synthesizes information from analogous simple alkyl formates and cyclic esters to predict its behavior. This guide covers the anticipated primary decomposition routes, potential secondary reactions, and kinetic parameters based on related compounds. Detailed experimental protocols for investigating its thermal behavior are also provided, offering a foundational methodology for researchers.

Introduction to the Thermal Behavior of Esters

The thermal decomposition of esters is a well-studied field in organic chemistry, with established mechanisms that are largely dependent on the structure of the ester. For esters with β-hydrogens on the alkyl group, a concerted, unimolecular elimination reaction is the predominant pathway at moderate temperatures. This reaction proceeds through a six-membered cyclic transition state, yielding an alkene and a carboxylic acid. This compound possesses β-hydrogens and is therefore expected to follow this decomposition route.

Predicted Thermal Decomposition Pathways of this compound

Based on the pyrolysis of analogous esters, the thermal decomposition of this compound is anticipated to proceed through two primary pathways, with their prevalence being temperature-dependent.

Primary Decomposition: Concerted Unimolecular Elimination

At moderate temperatures, this compound is expected to undergo a classic ester pyrolysis reaction, also known as a Chugaev-type elimination. This intramolecular, concerted reaction involves the transfer of a β-hydrogen from the cyclopentyl ring to the carbonyl oxygen of the formate group, proceeding through a six-membered transition state. The primary products of this pathway are cyclopentene and formic acid.

The anticipated primary decomposition pathway is illustrated below:

Secondary Decomposition Pathways

At higher temperatures, the primary decomposition products, cyclopentene and formic acid, can undergo further thermal degradation.

-

Formic Acid Decomposition: Formic acid is known to decompose via two main pathways:

-

Dehydrogenation: HCOOH → H₂ + CO₂

-

Dehydration: HCOOH → H₂O + CO

-

-

Cyclopentene Decomposition: The pyrolysis of cyclopentene is a complex process involving radical chain mechanisms, leading to a variety of smaller hydrocarbons. Common products include ethene, propene, and 1,3-butadiene.

A simplified overview of the potential secondary decomposition reactions is presented below:

Quantitative Data from Analogous Compounds

Direct quantitative data for the thermal decomposition of this compound is scarce. However, data from similar esters can provide valuable estimates for its thermal stability and decomposition kinetics. The following table summarizes kinetic parameters for the pyrolysis of related esters.

| Compound | Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Primary Products |

| exo-2-Norbornyl Formate | 300 - 350 | 194.6 ± 2.7 | 10¹³⁸⁵ ± ⁰²³ | exo-2-Norborneol + CO |

| Ethyl Formate | > 400 | ~200 | ~10¹² | Ethene + Formic Acid |

| Isopropyl Formate | > 400 | ~184 | ~10¹² | Propene + Formic Acid |

| tert-Butyl Acetate | 300 - 400 | ~165 | ~10¹³ | Isobutene + Acetic Acid |

Data is compiled from various sources on the pyrolysis of simple esters and is intended for comparative purposes.

Proposed Experimental Protocols

To rigorously characterize the thermal stability and decomposition of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the overall mass loss profile.

-

Methodology:

-

A small sample of this compound (5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon) from ambient temperature to approximately 600 °C.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve will show the temperature at which mass loss begins, indicating the onset of decomposition.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the enthalpy changes associated with decomposition (endothermic or exothermic).

-

Methodology:

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

Both pans are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic or exothermic peaks on the DSC thermogram will correspond to phase transitions and decomposition events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile products of thermal decomposition.

-

Methodology:

-

A sample of this compound is introduced into a pyrolysis unit connected to a gas chromatograph-mass spectrometer.

-

The sample is rapidly heated to a specific decomposition temperature (e.g., determined from TGA).

-

The decomposition products are swept into the GC column by an inert carrier gas.

-

The products are separated based on their boiling points and retention times in the GC column.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

-

The following diagram outlines the experimental workflow for a comprehensive thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal decomposition of this compound remains to be fully elucidated, a strong predictive framework can be established based on the well-understood chemistry of analogous esters. The primary decomposition pathway is expected to be a unimolecular elimination to yield cyclopentene and formic acid. At higher temperatures, these initial products will likely undergo further decomposition. The experimental protocols outlined in this guide provide a robust methodology for researchers to obtain precise quantitative data and confirm the predicted decomposition pathways for this compound. Such data is invaluable for ensuring the safe and effective application of this compound in thermally demanding environments.

The Reaction of Cyclopentyl Formate with Grignard Reagents: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This technical guide provides an in-depth analysis of the reaction between cyclopentyl formate and various Grignard reagents. This reaction serves as a robust method for the synthesis of secondary alcohols, which are valuable intermediates in the development of novel therapeutics. This document outlines the core reaction mechanism, provides detailed experimental protocols, summarizes quantitative data, and explores the potential applications of the resulting cyclopentyl-containing secondary alcohols in drug discovery.

Introduction to the Grignard Reaction with Formate Esters

The addition of an organomagnesium halide (Grignard reagent) to an ester is a fundamental transformation in organic chemistry. Typically, the reaction of a Grignard reagent with an ester results in the formation of a tertiary alcohol, as two equivalents of the Grignard reagent add to the ester carbonyl.[1][2] However, formate esters represent a unique case. Due to the presence of a hydrogen atom attached to the carbonyl group, the intermediate formed after the first addition of the Grignard reagent is an aldehyde. This aldehyde is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to produce a secondary alcohol upon acidic workup.

The general transformation is as follows:

R-MgX + H-C(=O)O-cyclopentyl → [R-CH(OMgX)O-cyclopentyl] → R-C(=O)H + Cyclopentoxy-MgX R-C(=O)H + R-MgX → R₂CH-OMgX R₂CH-OMgX + H₃O⁺ → R₂CH-OH + MgX(OH) + H₂O

This guide will focus on the specifics of this reaction when the ester is this compound, leading to the formation of dicyclopentylmethanol and other valuable secondary alcohols.

Reaction Mechanism and Stoichiometry

The reaction of this compound with a Grignard reagent proceeds in a two-step addition-elimination followed by an addition mechanism.

-

Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and collapses, expelling the cyclopentoxide leaving group to form an aldehyde.

-

Second Nucleophilic Addition: The newly formed aldehyde is highly reactive towards the Grignard reagent and undergoes a second nucleophilic addition.

-

Protonation: An acidic workup is required to protonate the resulting magnesium alkoxide to yield the final secondary alcohol product.

Due to this mechanism, a 2:1 molar ratio of the Grignard reagent to this compound is theoretically required to ensure the complete conversion to the secondary alcohol. In practice, a slight excess of the Grignard reagent is often used to drive the reaction to completion.

Quantitative Data Summary

While specific quantitative data for the reaction of this compound with various Grignard reagents is not extensively reported in the literature, the following table provides expected yields based on analogous reactions of formate esters with Grignard reagents.

| Grignard Reagent (R-MgX) | Product (R-CH(OH)-cyclopentyl) | Expected Yield (%) | Notes |

| Phenylmagnesium Bromide | Cyclopentyl(phenyl)methanol | 80-90 | High yields are expected due to the high reactivity of the Grignard reagent and the aldehyde intermediate. |

| Methylmagnesium Iodide | 1-Cyclopentylethanol | 75-85 | Yields may be slightly lower due to the volatility of the Grignard reagent. |

| Cyclopentylmagnesium Bromide | Dicyclopentylmethanol | 70-85 | Steric hindrance may slightly lower the yield compared to less bulky Grignard reagents. |

Note: The yields are highly dependent on the experimental conditions, including the purity of the reagents, the solvent, the reaction temperature, and the efficiency of the workup procedure.

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of secondary alcohols from this compound and a Grignard reagent. These protocols are based on standard procedures for Grignard reactions with esters.

General Considerations

-

Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Anhydrous solvents are essential for the success of the reaction.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the quenching of the Grignard reagent by atmospheric moisture and oxygen.

Synthesis of Cyclopentyl(phenyl)methanol

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

This compound

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of bromobenzene (2.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and the solution begins to bubble.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with this compound:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

-

Add the this compound solution dropwise to the stirred Grignard reagent solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure cyclopentyl(phenyl)methanol.

-

Visualizations

Reaction Mechanism

Caption: Reaction mechanism of this compound with a Grignard reagent.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis.

Applications in Drug Development

Secondary alcohols containing a cyclopentyl moiety, such as those synthesized from this compound, are of significant interest in drug discovery. The incorporation of cyclic structures into drug candidates can offer several advantages:

-

Increased Metabolic Stability: The cyclopentyl group can block sites of metabolism, leading to a longer half-life of the drug in the body.

-

Enhanced Potency: The rigid nature of the cyclopentyl ring can help to lock the molecule into a bioactive conformation, leading to a higher affinity for its biological target.

-

Improved Lipophilicity: The cyclopentyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

-

Exploration of Chemical Space: The synthesis of novel secondary alcohols with cyclopentyl groups allows for the exploration of new areas of chemical space, potentially leading to the discovery of drugs with novel mechanisms of action.

While there are no specific, widely-known signaling pathways directly modulated by dicyclopentylmethanol, the structural motif of a secondary alcohol with a cyclopentyl group is a valuable scaffold for the development of inhibitors or modulators of various enzymes and receptors. For example, such structures could be incorporated into molecules targeting kinases, proteases, or G-protein coupled receptors, where the hydroxyl group can act as a key hydrogen bond donor or acceptor, and the cyclopentyl group can occupy a hydrophobic pocket in the protein's active site. Further research and screening of these compounds are necessary to identify their specific biological activities.

References

Hydrolysis of Cyclopentyl Formate to Cyclopentanol: A Technical Guide

Introduction

The hydrolysis of esters is a fundamental and widely utilized chemical transformation in organic synthesis. This guide provides a detailed technical overview of the hydrolysis of cyclopentyl formate to produce cyclopentanol, a key intermediate in the synthesis of pharmaceuticals and fragrances. This document is intended for researchers, scientists, and drug development professionals, offering insights into the reaction mechanism, a comprehensive experimental protocol, and a summary of relevant kinetic data.

Reaction Mechanism

The hydrolysis of this compound is most effectively achieved under basic conditions, a process commonly known as saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism, which is initiated by the attack of a hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the cleavage of the carbon-oxygen bond and the departure of the cyclopentoxide ion. The final step is a rapid and irreversible acid-base reaction between the cyclopentoxide ion and formic acid, yielding cyclopentanol and a formate salt. This last step drives the reaction to completion.

digraph "Hydrolysis_Mechanism" {

graph [rankdir="LR", splines=ortho, nodesep=0.4, bgcolor="#FFFFFF"];

node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; "this compound" [label="this compound"]; "Hydroxide" [label="OH⁻", fontcolor="#EA4335"]; }

"Tetrahedral Intermediate" [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

subgraph "cluster_products" { label="Products"; bgcolor="#F1F3F4"; "Cyclopentanol" [label="Cyclopentanol"]; "Formate" [label="Formate Ion"]; }

"this compound" -> "Tetrahedral Intermediate" [label="1. Nucleophilic Attack"]; "Hydroxide" -> "Tetrahedral Intermediate" [style=invis]; "Tetrahedral Intermediate" -> "Cyclopentanol" [label="2. Collapse & Proton Transfer"]; "Tetrahedral Intermediate" -> "Formate" [style=invis]; }

Mechanism of base-catalyzed hydrolysis of this compound.

Experimental Protocols

The following is a representative protocol for the saponification of this compound, based on established methods for ester hydrolysis. Optimization for specific laboratory conditions and scales is recommended.

Materials:

- This compound

- Sodium hydroxide (NaOH)

- Methanol (MeOH)

- Deionized water (H₂O)

- Hydrochloric acid (HCl, 1 M solution)

- Diethyl ether or Ethyl acetate (for extraction)

- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Round-bottom flask

- Reflux condenser

- Magnetic stirrer and stir bar

- Separatory funnel

- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in methanol.

- Addition of Base: Prepare a solution of sodium hydroxide in a mixture of water and methanol. Add this alkaline solution to the stirred solution of this compound.

- Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent using a rotary evaporator.

- Extraction: To the residue, add deionized water and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). The cyclopentanol will be in the organic phase.

- Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude cyclopentanol.

- Analysis: The purity of the resulting cyclopentanol can be assessed by GC, and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. Further purification can be achieved by distillation if necessary.

digraph "Experimental_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4, bgcolor="#FFFFFF"];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="1. Dissolve this compound in MeOH"]; B [label="2. Add Aqueous NaOH Solution"]; C [label="3. Heat to Reflux (2-4 h)"]; D [label="4. Cool and Concentrate"]; E [label="5. Extract with Et₂O or EtOAc"]; F [label="6. Wash Organic Layer with Brine"]; G [label="7. Dry over MgSO₄ or Na₂SO₄"]; H [label="8. Filter and Evaporate Solvent"]; I [label="9. Purify Cyclopentanol (Distillation)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Experimental workflow for this compound hydrolysis.

Data Presentation

While specific kinetic data for the hydrolysis of this compound is not extensively reported in the literature, data from analogous esters can provide a reasonable estimation of the reaction's kinetic parameters. The alkaline hydrolysis of esters typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion.

Table 1: Physicochemical Properties of Reactants and Products

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|

| This compound | C₆H₁₀O₂ | 114.14 | ~145 | ~0.97 |

| Cyclopentanol | C₅H₁₀O | 86.13 | 140-141 | 0.949 |

Data sourced from PubChem.

Table 2: Representative Kinetic Data for Alkaline Hydrolysis of Analogous Esters

| Ester | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Ethyl Acetate | 0.11 | 47.7 |

| Methyl Formate | 0.98 | 42.3 |

| Isopropyl Formate | - | - |

Note: This data is provided for comparative purposes and the exact kinetic parameters for this compound hydrolysis may vary.

Conclusion

Cyclopentyl Formate: A Versatile Building Block in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl formate, a simple formate ester, holds significant potential as a versatile synthetic intermediate in various fields of chemical research, particularly in the development of pharmaceuticals and fragrance compounds. Its primary utility lies in its role as a stable and convenient precursor to the cyclopentyl moiety, a key structural motif present in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key research applications of this compound, with a focus on its role in the synthesis of carbocyclic nucleoside analogues and prostaglandins. Detailed experimental protocols and structured data are presented to facilitate its practical application in the laboratory.

Introduction

The cyclopentane ring is a fundamental carbocyclic scaffold found in numerous natural products and synthetic compounds exhibiting significant biological activity. Its unique conformational properties and ability to serve as a stable core for the attachment of various functional groups make it a privileged structure in medicinal chemistry. This compound (C₆H₁₀O₂) serves as an accessible and efficient starting material for introducing this valuable five-membered ring into more complex molecular architectures. While not typically possessing intrinsic biological activity itself, its facile conversion to key intermediates like cyclopentanol makes it a cornerstone in multi-step synthetic strategies. This guide will explore the synthesis of this compound and its subsequent application as a foundational building block in the synthesis of high-value molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 62781-99-1 | [1] |

| Density | 1.000 g/mL (calculated) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| XLogP3-AA | 1.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 114.068079557 Da | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Synthesis and Key Reactions of this compound

This compound is primarily synthesized through the acid-catalyzed esterification of cyclopentene with formic acid. It serves as a stable intermediate that can be readily converted to other valuable cyclopentyl derivatives through hydrolysis and transesterification.

Synthesis of this compound

A common method for the preparation of this compound involves the direct reaction of cyclopentene with formic acid in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

-

Materials: Cyclopentene, formic acid, acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

In a suitable reaction vessel, a mixture of cyclopentene and an excess of formic acid is prepared.

-

A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

-

The reaction mixture is stirred at a controlled temperature, typically ranging from ambient to slightly elevated temperatures, to facilitate the esterification reaction.

-

The progress of the reaction is monitored by appropriate analytical techniques (e.g., GC-MS, TLC).

-

Upon completion, the reaction mixture is worked up by neutralizing the acid catalyst, followed by extraction and purification (e.g., distillation) to yield pure this compound.[2]

-

Caption: Synthesis of this compound from Cyclopentene and Formic Acid.

Key Reactions of this compound

This compound is a valuable intermediate primarily because of its facile conversion to cyclopentanol and other cyclopentyl esters.

This compound can be hydrolyzed under basic conditions to yield cyclopentanol.

Experimental Protocol: Hydrolysis of this compound

-

Materials: this compound, aqueous alkali (e.g., sodium hydroxide solution).

-

Procedure:

-

This compound is treated with an aqueous solution of a strong base, such as sodium hydroxide.

-

The mixture is stirred, potentially with gentle heating, to drive the hydrolysis to completion.

-

The resulting cyclopentanol can be isolated through extraction with an organic solvent and purified by distillation. The formate salt remains in the aqueous phase.[2]

-

Transesterification of this compound with an alcohol in the presence of a catalyst provides an alternative route to cyclopentanol and a different formate ester.

Experimental Protocol: Transesterification of this compound with Methanol

-

Materials: this compound, methanol, transesterification catalyst (e.g., sodium methoxide).

-

Procedure:

-

This compound is dissolved in an excess of methanol.

-

A catalytic amount of a suitable transesterification catalyst, such as sodium methoxide, is added to the solution.

-

The reaction is stirred, and the formation of methyl formate and cyclopentanol is monitored.

-

The lower-boiling methyl formate can be removed by distillation to drive the equilibrium towards the products.

-

Cyclopentanol is then isolated and purified from the reaction mixture.[2]

-

Caption: Key Reactions of this compound.

Research Applications in Drug Discovery and Development

The primary value of this compound in drug discovery lies in its role as a precursor to the cyclopentyl scaffold, which is a key component of several classes of therapeutic agents.

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring.[3] This modification imparts greater metabolic stability by replacing the labile glycosidic bond with a carbon-carbon bond, often leading to enhanced antiviral or anticancer activity.[3] Cyclopentanol, readily derived from this compound, is a common starting material for the synthesis of these important therapeutic agents.

Signaling Pathway and Mechanism of Action of Certain Carbocyclic Nucleosides

Many carbocyclic nucleoside analogues exert their antiviral effect by targeting viral polymerases. After intracellular phosphorylation to the triphosphate form, they act as competitive inhibitors or chain terminators during viral DNA or RNA synthesis.

References

Methodological & Application

Application Note and Detailed Experimental Protocol for the Synthesis of Cyclopentyl Formate

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide for the synthesis, purification, and characterization of cyclopentyl formate via Fischer esterification of cyclopentanol and formic acid.

Introduction

This compound is a valuable ester compound with applications as a fragrance component, a specialty solvent, and a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals. The most common and straightforward method for its preparation on a laboratory scale is the Fischer esterification of cyclopentanol with formic acid, utilizing an acid catalyst to drive the reaction. This protocol details the necessary steps for this synthesis, including reaction setup, workup, purification, and characterization.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value |

| Reactants | |

| Cyclopentanol Molar Mass | 86.13 g/mol |

| Formic Acid Molar Mass | 46.03 g/mol |

| Product | |

| This compound Molar Mass | 114.14 g/mol [1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆H₁₀O₂[1] |

| Reaction Conditions | |

| Stoichiometry (Cyclopentanol:Formic Acid) | 1 : 1.2 (molar ratio) |

| Catalyst | Concentrated Sulfuric Acid (catalytic amount) |

| Reaction Temperature | Reflux (approx. 100-110 °C) |

| Reaction Time | 2-3 hours |

| Expected Yield | |

| Theoretical Yield | Dependent on starting material scale |

| Typical Experimental Yield | 70-85% |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from cyclopentanol and formic acid using sulfuric acid as a catalyst. The reaction is an equilibrium process, and the use of excess formic acid helps to drive the equilibrium towards the product.[2][3][4]

Materials:

-

Cyclopentanol

-

Formic acid (98-100%)

-

Concentrated sulfuric acid (98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (optional, for further purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add cyclopentanol.

-

Addition of Reactants: Carefully add a 1.2 molar equivalent of formic acid to the cyclopentanol.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the molar amount of cyclopentanol).

-